

# 1,3-Diaminopropane-N,N'-diacetic Acid CAS number and molecular structure.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3-Diaminopropane-N,N'-diacetic Acid

Cat. No.: B058572

[Get Quote](#)

## An In-depth Technical Guide to 1,3-Diaminopropane-N,N'-diacetic Acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **1,3-Diaminopropane-N,N'-diacetic acid** (also known as 1,3-Propylenediamine-N,N'-diacetic acid), a chelating agent with potential applications in various scientific and biomedical fields. This document covers its chemical identity, molecular structure, physicochemical properties, synthesis protocols, and its role as a metal-chelating agent. The information is intended for researchers, scientists, and professionals in drug development who are interested in the application of aminopolycarboxylic acid-based chelators.

## Chemical Identity and Molecular Structure

**1,3-Diaminopropane-N,N'-diacetic acid** is a polyamino carboxylic acid characterized by a propane backbone with two amine groups, each substituted with an acetic acid moiety.

| Identifier        | Value                                                                |
|-------------------|----------------------------------------------------------------------|
| CAS Number        | 112041-05-1 <a href="#">[1]</a>                                      |
| Molecular Formula | C7H14N2O4 <a href="#">[1]</a>                                        |
| Molecular Weight  | 190.20 g/mol <a href="#">[2]</a>                                     |
| IUPAC Name        | 2-[3-(carboxymethylamino)propylamino]acetic acid <a href="#">[2]</a> |
| Synonyms          | 1,3-Propylenediamine-N,N'-diacetic acid <a href="#">[1]</a>          |

#### Molecular Structure:

The structure of **1,3-Diaminopropane-N,N'-diacetic acid** is depicted below, illustrating the 1,3-diaminopropane core and the two N-linked acetic acid groups.

(A 2D representation of the molecular structure would be included here in a formal whitepaper.)

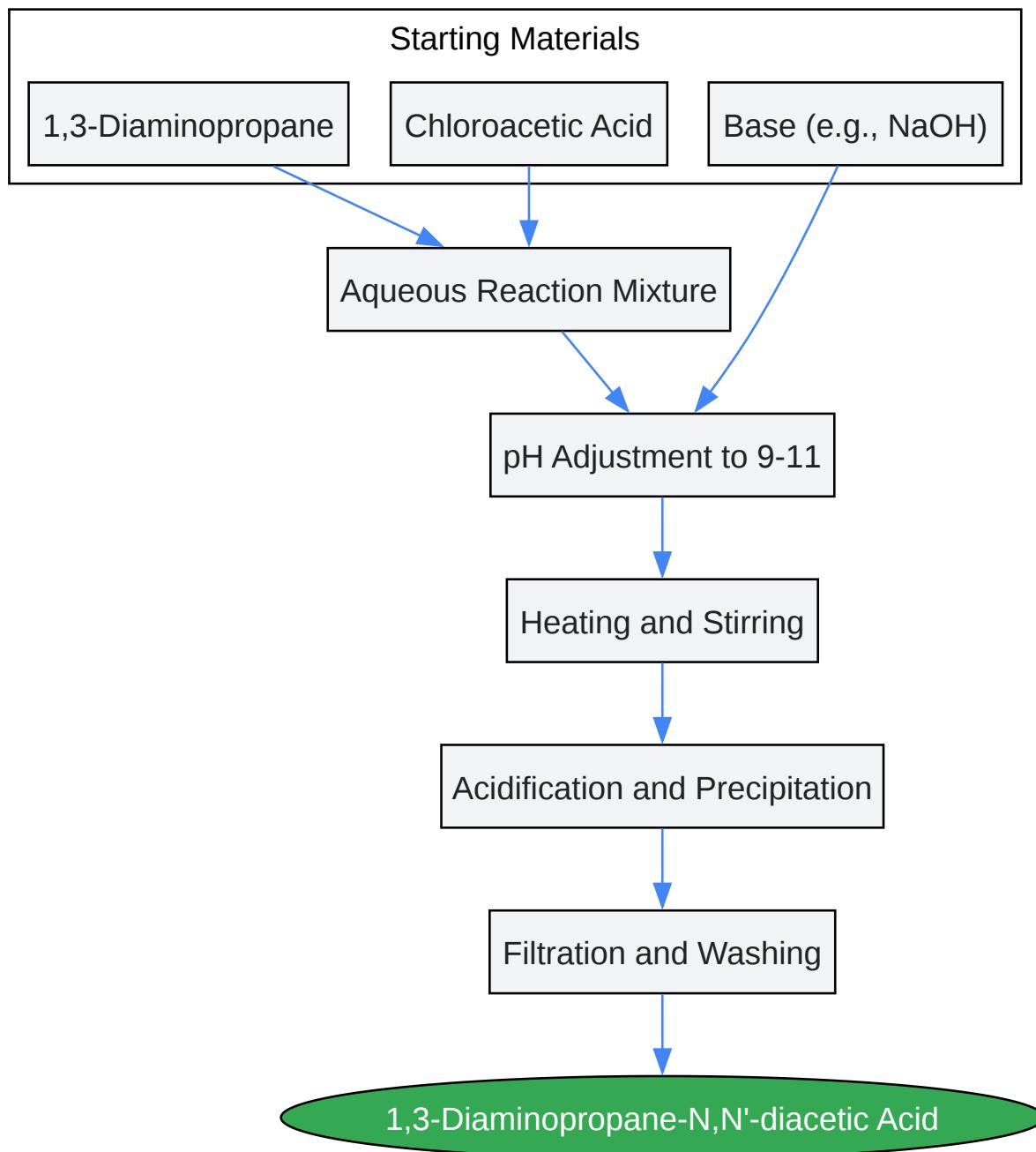
## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **1,3-Diaminopropane-N,N'-diacetic acid** are not extensively published. However, based on its chemical structure, the following properties can be inferred:

| Property         | Description                                                                           |
|------------------|---------------------------------------------------------------------------------------|
| Appearance       | Expected to be a white to off-white crystalline solid.                                |
| Solubility       | Likely soluble in water and polar solvents, with solubility being pH-dependent.       |
| Acidity/Basicity | Amphoteric in nature, with two carboxylic acid groups and two secondary amine groups. |

## Synthesis

The synthesis of **1,3-Diaminopropane-N,N'-diacetic acid** is typically achieved through the N-alkylation of 1,3-diaminopropane with a suitable carboxymethylating agent, such as chloroacetic acid, under alkaline conditions.


## General Experimental Protocol

While a specific, detailed protocol from a peer-reviewed publication is not readily available for this exact molecule, a general and widely accepted method for the synthesis of such aminopolycarboxylic acids is as follows:

- Reaction Setup: 1,3-diaminopropane is dissolved in an aqueous solution.
- Reagent Addition: Chloroacetic acid is added to the solution. The molar ratio of chloroacetic acid to 1,3-diaminopropane is critical and is typically in slight excess to ensure di-substitution.
- pH Control: The pH of the reaction mixture is raised and maintained at a basic level (typically pH 9-11) through the controlled addition of a strong base, such as sodium hydroxide. This deprotonates the amine groups, making them nucleophilic.
- Reaction Conditions: The mixture is heated (e.g., to 60-80°C) and stirred for several hours to drive the reaction to completion.
- Work-up and Purification: Upon completion, the reaction mixture is cooled. The product can be isolated by acidification of the solution, which protonates the carboxylate groups and reduces the solubility of the product, causing it to precipitate. The solid product is then collected by filtration, washed with cold water, and dried.

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **1,3-Diaminopropane-N,N'-diacetic acid**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **1,3-Diaminopropane-N,N'-diacetic Acid**.

## Coordination Chemistry and Chelation

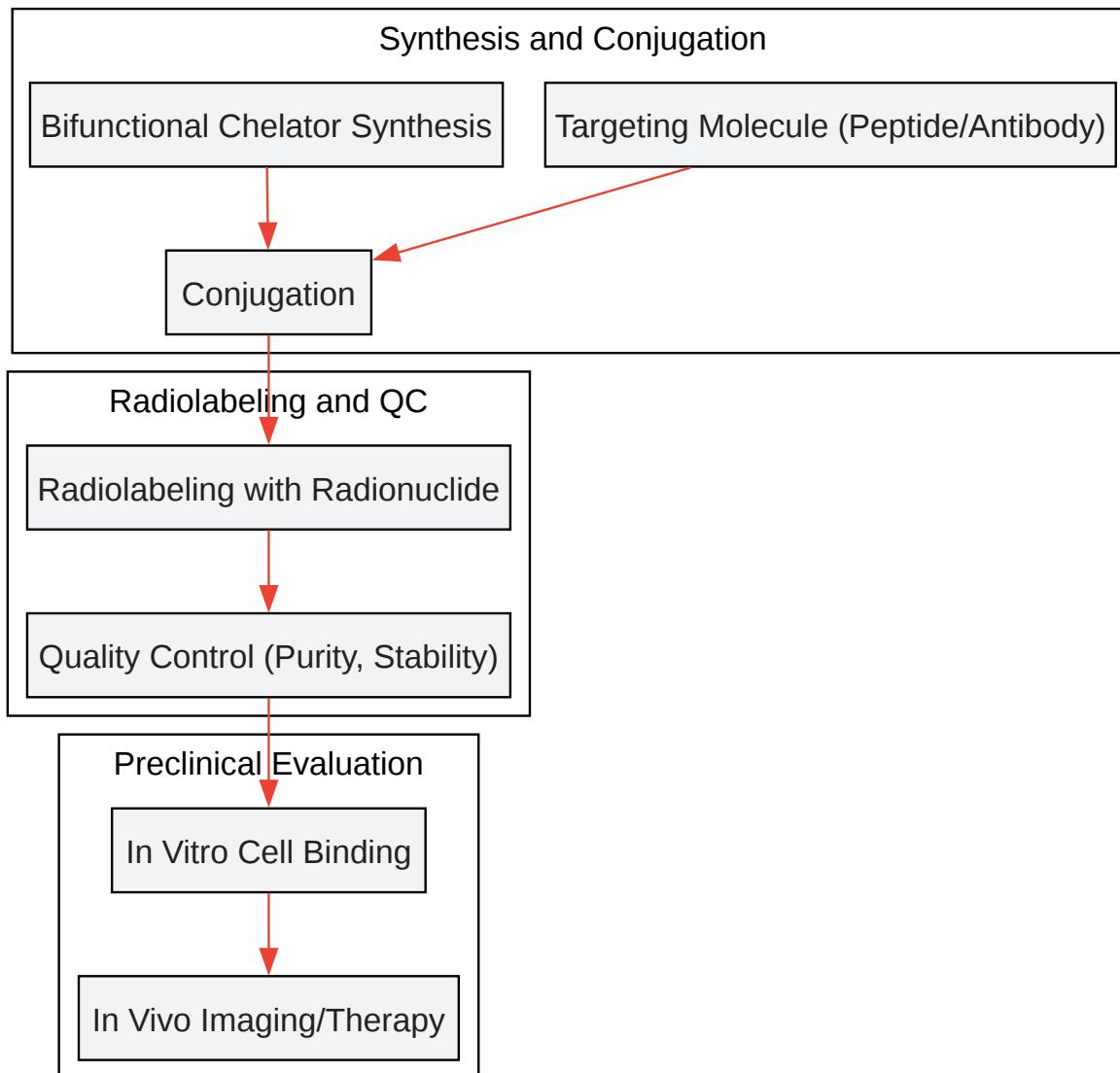
The primary utility of **1,3-Diaminopropane-N,N'-diacetic acid** stems from its ability to act as a tetridentate ligand, coordinating to metal ions through its two nitrogen atoms and two

carboxylate oxygen atoms. This chelation results in the formation of thermodynamically stable metal complexes. The propane backbone leads to the formation of a six-membered chelate ring involving the two nitrogen atoms, which can impart different stability and selectivity compared to the five-membered rings formed by analogous ethylenediamine-based chelators.

## Stability of Metal Complexes

Quantitative data on the stability constants of metal complexes with **1,3-Diaminopropane-N,N'-diacetic acid** are not widely available in the public domain. However, it is established that such aminopolycarboxylate ligands form highly stable complexes with a wide range of divalent and trivalent metal ions. For the parent diamine, 1,3-diaminopropane, the logarithmic formation constant ( $\log \beta_{110}$ ) for its complex with Ca(II) is 5.25.[3] The addition of the two carboxylate arms in the title compound is expected to significantly increase the stability of its metal complexes.

## Applications in Research and Drug Development


The strong metal-chelating properties of **1,3-Diaminopropane-N,N'-diacetic acid** and its derivatives suggest their potential use in several areas of research and drug development.

## Radiopharmaceuticals

A key application of such chelators is in the field of nuclear medicine. A bifunctional derivative of **1,3-Diaminopropane-N,N'-diacetic acid** could be synthesized to contain a reactive group for conjugation to a targeting molecule (e.g., a peptide or antibody). This conjugate can then be used to chelate a diagnostic or therapeutic radionuclide for targeted delivery to diseased tissues, such as tumors.

## Experimental Workflow for Radiopharmaceutical Development

The development of a chelator-based radiopharmaceutical follows a logical progression from synthesis to application.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the development of a radiopharmaceutical agent.

## Conclusion

**1,3-Diaminopropane-N,N'-diacetic acid** is a versatile chelating agent whose properties make it a compound of interest for applications in coordination chemistry and potentially in the design of metal-binding molecules for biomedical applications. While detailed experimental data for this specific molecule are limited in publicly accessible literature, its synthesis and general

properties align with those of other well-characterized aminopolycarboxylic acids. Further research into its coordination chemistry and the biological applications of its derivatives could provide valuable insights for the development of new diagnostic and therapeutic agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. calpaclab.com [calpaclab.com]
- 2. 1,3-Diaminopropane-N,N'-diacetic Acid | C7H14N2O4 | CID 414255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- To cite this document: BenchChem. [1,3-Diaminopropane-N,N'-diacetic Acid CAS number and molecular structure.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058572#1-3-diaminopropane-n-n-diacetic-acid-cas-number-and-molecular-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)